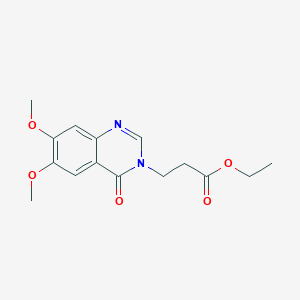

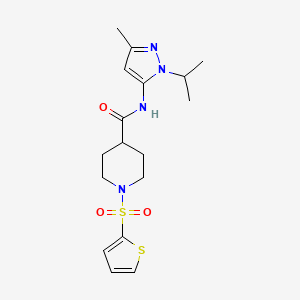

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate belongs to the quinazolinone family, which is known for a wide range of biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds that have been extensively studied for their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

Quinazolinones and their derivatives, including compounds similar to ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate, are synthesized through a multistep reaction sequence. Starting materials such as ethyl acetoacetate, aryl aldehydes, and ammonia are condensed to form the dihydropyridine intermediate, which is then modified through various reactions, including hydrazinolysis and condensation with benzoxazine-4(3H)-one, to yield the final quinazolinone derivatives (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been characterized using various spectroscopic techniques such as IR, ^1H NMR, and mass spectrometry. These methods provide detailed information about the functional groups, molecular geometry, and electronic structure of the compounds. For example, single crystal X-ray diffraction analysis has been employed to determine the precise molecular structure and polymorphism of closely related compounds, highlighting the importance of structural analysis in understanding the properties of quinazolinones (Vogt et al., 2013).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic aromatic substitution, cycloaddition, and condensation reactions. The reactivity of these compounds is influenced by the presence of electron-donating and electron-withdrawing groups on the quinazolinone nucleus, which affects their chemical behavior and reactivity towards different reagents (Abdallah, 2002).

Physical Properties Analysis

The physical properties of quinazolinones, including solubility, melting point, and crystalline structure, are crucial for their application in drug design and development. These properties are often studied using techniques like powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) spectroscopy to understand the polymorphism and solid-state characteristics of these compounds (Vogt et al., 2013).

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on antioxidants, particularly focusing on assays like ABTS/PP decolorization, provides valuable insights into understanding the antioxidant capacity of various compounds. The ABTS radical cation-based assays, used alongside DPPH assays, serve to elucidate the antioxidant capabilities of compounds, potentially including quinazolinone derivatives like ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. These methodologies highlight the importance of understanding the specific reaction pathways and antioxidant mechanisms that could be relevant to this compound's research applications (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

The comprehensive review of methods used to determine antioxidant activity emphasizes the diversity of assays available for assessing the antioxidant potential of compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC assays, among others, provide a framework for evaluating the antioxidant capacity of compounds, including potentially ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate. This research underscores the applicability of such assays in the detailed study of antioxidants within various fields, from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Oxidative Degradation and Antioxidant Mechanisms

Investigations into the oxidative degradation pathways of antioxidants, including the formation of coupling adducts and subsequent degradation products, are crucial for understanding the antioxidant mechanisms at a molecular level. Such research can provide insights into how ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate might interact in oxidative environments, contributing to its potential antioxidant capacity and the specificity of its reactions in biological or chemical systems (Husain & Husain, 2007).

Applications in Electrochemical Surface Finishing and Energy Storage

The field of electrochemical technology, particularly involving room-temperature haloaluminate ionic liquids, presents a fascinating area of application for a wide range of compounds. The versatility and efficiency of these ionic liquids in electroplating and energy storage technologies could provide a novel context for the application of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate, especially in the development of new materials and processes (Tsuda, Stafford, & Hussey, 2017).

properties

IUPAC Name |

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-4-22-14(18)5-6-17-9-16-11-8-13(21-3)12(20-2)7-10(11)15(17)19/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYJNSMBXIGDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)